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Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers utilizing the BRD-7880 kinase assay. BRD-7880 is a potent

and highly specific inhibitor of Aurora kinase B (AURKB) and Aurora kinase C (AURKC).[1] This

guide is intended for researchers, scientists, and drug development professionals to help

resolve common issues encountered during in vitro kinase experiments.

Frequently Asked Questions (FAQs) &
Troubleshooting
General Issues
Q1: What are the primary targets of BRD-7880?

BRD-7880 is a potent inhibitor of Aurora kinase B (AURKB) and Aurora kinase C (AURKC).[1]

It exhibits significantly higher selectivity for these kinases over Aurora kinase A (AURKA).

Q2: What is the mechanism of action of BRD-7880?

BRD-7880 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the

kinase, preventing the phosphorylation of its substrates.[2] The central 8-membered ring of

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b10754785#bc-rfq
https://www.benchchem.com/product/b10754785/docs?utm_src=pdf-body#technical-support-center-brd-7880-kinase-assay
https://www.benchchem.com/product/b10754785/docs?utm_src=pdf-body#technical-support-center-brd-7880-kinase-assay
https://www.medchemexpress.com/brd-7880.html?locale=de-DE
https://www.benchchem.com/product/b10754785/docs?utm_src=pdf-body#technical-support-center-brd-7880-kinase-assay
https://www.benchchem.com/product/b10754785/docs?utm_src=pdf-body#technical-support-center-brd-7880-kinase-assay
https://www.medchemexpress.com/brd-7880.html?locale=de-DE
https://www.benchchem.com/product/b10754785/docs?utm_src=pdf-body#technical-support-center-brd-7880-kinase-assay
https://www.benchchem.com/product/b10754785/docs?utm_src=pdf-body#technical-support-center-brd-7880-kinase-assay
https://www.benchchem.com/pdf/Technical_Support_Center_Troubleshooting_AD80_Inhibition_of_Aurora_A.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10754785?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BRD-7880 allows for excellent shape complementarity to the ATP-binding site of AURKC.[3]

Troubleshooting: High Background Signal
Q3: My negative control wells (without inhibitor) are showing an unexpectedly high signal. What

could be the cause?

A high background signal can obscure the accurate measurement of kinase inhibition. Several

factors can contribute to this issue:

Contaminating Kinase or Phosphatase Activity: If using cell lysates, endogenous kinases

may phosphorylate the substrate, or phosphatases could lead to a high turnover of

phosphate, impacting baseline readings.[4]

Reagent Contamination: Impurities in ATP, substrates, or buffers can affect reaction kinetics.

[5][6] For luminescence-based assays, ADP contamination in the ATP stock can lead to a

high background signal.

Sub-optimal Reagent Concentrations: Excessively high concentrations of the kinase or

substrate can lead to a very rapid reaction that is difficult to control.

Non-specific Binding: In antibody-based detection methods, non-specific binding of the

detection antibody can cause a high background.

Troubleshooting Steps:
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Potential Cause Recommended Solution

Endogenous enzyme activity

Include a "No Kinase" control (substrate, ATP,

and sample lysate without the specific kinase) to

measure background phosphorylation.[4]

Ensure the use of a broad-spectrum

phosphatase inhibitor cocktail in your lysis

buffer.[4]

ADP contamination in ATP Use high-purity ATP.

High enzyme concentration

Perform an enzyme titration to determine the

optimal concentration that provides a robust

signal without being excessive.

Non-specific antibody binding

Increase the number of wash steps or the

stringency of the wash buffer. Include a blocking

agent like BSA in the reaction buffer.[5]

Autophosphorylation

Run a "No Substrate" control (kinase and ATP

without the substrate) to determine the level of

kinase autophosphorylation.[4]
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Caption: Troubleshooting logic for high background signals.

Troubleshooting: Low or No Signal
Q4: I am observing a very weak or no signal in my positive control wells (with active kinase and

no inhibitor). What are the possible reasons?

A weak or absent signal can prevent the accurate determination of an IC50 value. Potential

causes include:

Inactive Kinase Enzyme: The recombinant Aurora B/C enzyme may have lost activity due to

improper storage, handling, or multiple freeze-thaw cycles.

Incorrect Buffer Composition: The kinase reaction buffer may be missing essential co-factors

like MgCl₂ or have a suboptimal pH.

Suboptimal ATP or Substrate Concentration: The concentration of ATP should be at or near

the Kₘ for the kinase to ensure optimal activity. Substrate concentration may also be a

limiting factor.

High Phosphatase Activity: In samples like cell lysates, endogenous phosphatases can

dephosphorylate the substrate as quickly as the kinase phosphorylates it.[4]

Issues with Detection Reagents: The detection antibody may be inactive, or in luminescence

assays, the luciferase enzyme may be compromised.
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Potential Cause Recommended Solution

Inactive enzyme

Verify the activity of the Aurora B/C kinase.

Ensure proper storage at -80°C and handling on

ice.[7] Perform a kinase titration to determine

the optimal enzyme concentration.

Suboptimal buffer

Check the pH and composition of the kinase

reaction buffer. Ensure the presence of

necessary co-factors like Mg²⁺.

Incorrect ATP/Substrate levels

Titrate ATP to determine the optimal

concentration for your assay.[5] Ensure the

substrate concentration is not limiting.

High phosphatase activity

Verify that your phosphatase inhibitor cocktail is

not expired and has been stored correctly.[4]

Consider purifying the kinase if working with

crude lysates.[4]

Detection reagent failure
Test the activity of the detection reagents with a

known positive control.
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Caption: A generalized workflow for an in vitro kinase assay.
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Troubleshooting: Inconsistent or Non-reproducible
Results
Q5: My results are highly variable between replicates. How can I improve the consistency of my

assay?

High variability can make it difficult to draw firm conclusions from your data. The following are

common causes and solutions:

Pipetting Errors: Inaccurate pipetting, especially of small volumes of the inhibitor, can lead to

significant variability.

Incomplete Reagent Mixing: Failure to properly mix reagents after addition to the wells can

result in an uneven reaction.

Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and

alter the reaction kinetics.

Temperature Fluctuations: Inconsistent incubation temperatures across the plate can affect

enzyme activity.

BRD-7880 Solubility Issues: If BRD-7880 precipitates out of solution when added to the

aqueous assay buffer, it will not be available to inhibit the kinase.
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Potential Cause Recommended Solution

Pipetting errors

Use calibrated pipettes. Prepare a master mix of

reagents where possible to minimize pipetting

errors.[7] Avoid pipetting very small volumes.

Incomplete mixing
Gently mix the plate after the addition of each

reagent.

Edge effects

Avoid using the outer wells of the plate for

critical samples. Fill the outer wells with buffer or

water to minimize evaporation from the inner

wells.

Temperature variability

Ensure the incubator provides uniform

temperature distribution. Allow the plate to

equilibrate to the reaction temperature before

starting the reaction.

Inhibitor precipitation

BRD-7880 is soluble in DMSO.[8] Ensure the

final DMSO concentration in the assay is low

(typically <1%) to avoid precipitation and

solvent-induced effects.[4][7] Prepare serial

dilutions in a way that maintains a consistent

final DMSO concentration across all wells.

Quantitative Data
BRD-7880 IC50 Values

Kinase IC50 (nM)

Aurora B 7

Aurora C 12

Data from MedchemExpress.[1]
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Generalized Luminescence-Based Kinase Assay
Protocol (e.g., ADP-Glo™)
This protocol is a generalized procedure and should be optimized for your specific

experimental conditions.

Materials:

Purified recombinant Aurora B or C kinase

Kinase substrate (e.g., Myelin Basic Protein - MBP)[9]

ATP (high purity)

BRD-7880

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[9]

ADP-Glo™ Reagent and Kinase Detection Reagent

White, opaque 96-well or 384-well plates

Luminometer

Procedure:

Reagent Preparation:

Prepare serial dilutions of BRD-7880 in Kinase Assay Buffer. Ensure the final DMSO

concentration is consistent and does not exceed 1%.[4]

Dilute the Aurora kinase enzyme to the desired working concentration in Kinase Assay

Buffer. The optimal concentration should be determined by titration.[9]

Prepare a solution of substrate (e.g., MBP) and ATP in Kinase Assay Buffer. The ATP

concentration should be at or near the Kₘ for the kinase.[2]

Assay Plate Setup (per well):
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Add 2.5 µL of the BRD-7880 dilution or DMSO (for positive and negative controls) to the

appropriate wells.[9]

Add 2.5 µL of the diluted kinase to all wells except the "Blank" (no enzyme) controls. Add

2.5 µL of Kinase Assay Buffer to the blank wells.[9]

Gently mix and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor

to bind to the kinase.[2]

Kinase Reaction:

Initiate the reaction by adding 5 µL of the substrate/ATP mix to all wells.[9]

Incubate the plate at 30°C for 45-60 minutes.[9]

Signal Detection:

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™

Reagent to each well.[9]

Incubate at room temperature for 40 minutes.[10]

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal.[9]

Incubate at room temperature for 30-45 minutes.[9]

Data Acquisition and Analysis:

Measure luminescence using a plate reader.

Subtract the background signal from the "Blank" wells.

Normalize the data to the positive control (DMSO, 100% activity) and a high concentration

of a known potent inhibitor (0% activity).

Plot the normalized data against the inhibitor concentration and fit to a dose-response

curve to determine the IC50 value.
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Caption: Role of Aurora B in mitosis and the inhibitory action of BRD-7880.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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